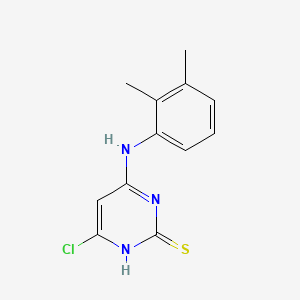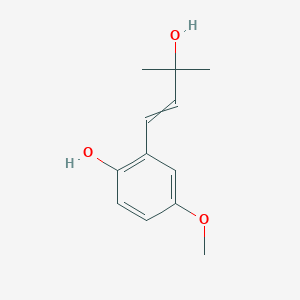
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a methylbutenyl side chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivative undergoes alkylation with 3-hydroxy-3-methylbut-1-ene under basic conditions to introduce the methylbutenyl side chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylbutenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-en-1-yl)-4-methoxyphenol.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Antimicrobial Action: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-3-methylbut-1-en-1-yl)phenol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxyphenol:
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-hydroxyphenol: Contains an additional hydroxy group, which may enhance its antioxidant properties.
Uniqueness
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is unique due to the combination of its hydroxy, methoxy, and methylbutenyl groups
Properties
CAS No. |
88252-70-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylbut-1-enyl)-4-methoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)7-6-9-8-10(15-3)4-5-11(9)13/h4-8,13-14H,1-3H3 |
InChI Key |
FQJHQHSLQXXWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC(=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
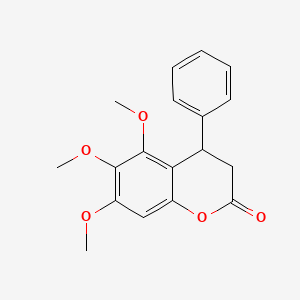
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
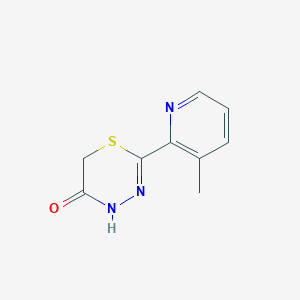
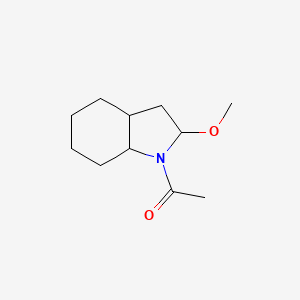
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)


![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
